

Technical Guide: Synthesis and Characterization of Methyl 2-chloro-2-cyclopropylideneacetate

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Compound of Interest

Compound Name:	Methyl 2-chloro-2-cyclopropylideneacetate
Cat. No.:	B1216323

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Abstract

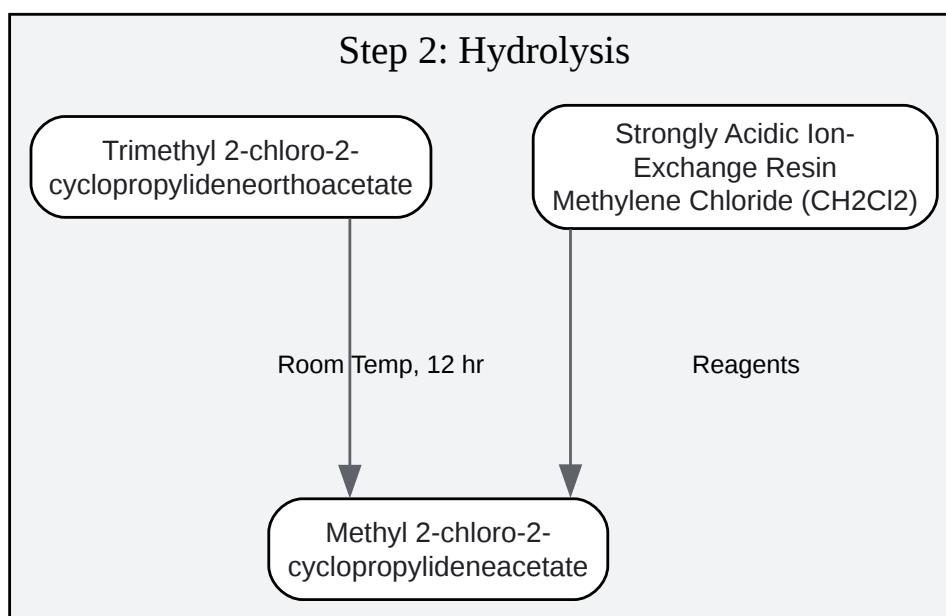
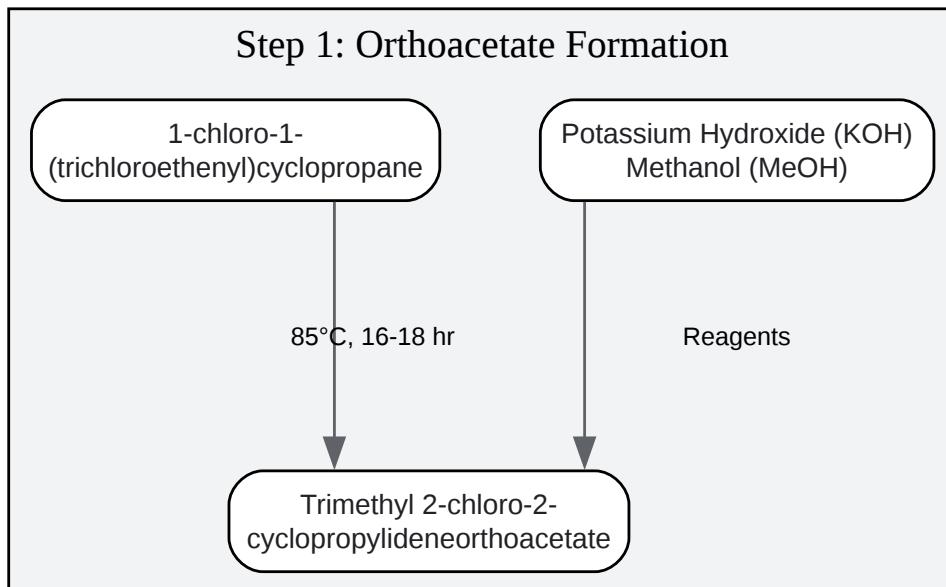
This document provides a comprehensive technical overview of the synthesis and characterization of **Methyl 2-chloro-2-cyclopropylideneacetate**, a valuable cyclopropane-containing building block in organic synthesis. Due to the limited availability of public experimental spectral data for this specific compound, this guide combines a detailed, referenced synthesis protocol with predicted characterization data based on established spectroscopic principles. This approach provides a robust framework for the preparation and preliminary identification of the target compound. Included are detailed experimental protocols, tabulated physical and predicted spectral data, and workflow diagrams to facilitate understanding and replication.

Introduction

Methyl 2-chloro-2-cyclopropylideneacetate is a functionalized cyclopropylidene derivative with potential applications in medicinal chemistry and materials science. The strained cyclopropylidene ring and the presence of both an ester and a vinyl chloride moiety make it a versatile intermediate for further chemical transformations. This guide details a two-step synthetic procedure starting from 1-chloro-1-(trichloroethenyl)cyclopropane.

Synthesis Pathway

The synthesis of **Methyl 2-chloro-2-cyclopropylideneacetate** is accomplished via a two-step process. First, the precursor Trimethyl 2-chloro-2-cyclopropylideneorthoacetate is synthesized from 1-chloro-1-(trichloroethenyl)cyclopropane. This orthoacetate is then hydrolyzed to yield the final product.



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Caption: Overall synthesis workflow for **Methyl 2-chloro-2-cyclopropylideneacetate**.

Experimental Protocols

The following protocols are based on established synthetic procedures.

Synthesis of Starting Material: 1-chloro-1-(trichloroethenyl)cyclopropane

This procedure is adapted from a verified protocol for the synthesis of the necessary starting material.[\[1\]](#)

Procedure:

- A 1-L Hastelloy C-276 shaker tube is charged with tetrachlorocyclopropene (120.0 g, 0.675 mol), dry tetrachloroethylene (350 mL), and anhydrous sodium carbonate (10 g).[\[1\]](#)
- The tube is pressurized to 20 atm with ethylene and shaken for 3 hours.
- The pressure vessel is then heated to 170°C over 30 minutes and shaken at this temperature for 19.5 hours.[\[1\]](#)
- After cooling to room temperature, the excess ethylene is vented.
- The liquid is decanted, and the remaining solid is washed twice with 50 mL of methylene chloride.
- The combined organic phases are distilled to remove methylene chloride.
- The residual liquid is distilled under vacuum (27 mm) to first collect the tetrachloroethylene solvent (bp 35°C), followed by the product, 1-chloro-1-(trichloroethenyl)cyclopropane, as a colorless liquid (104.1–105.6 g, 75–76% yield).[\[1\]](#)

Physical Data for Starting Material:

Property	Value
Boiling Point	81–83°C (at 27 mm Hg) [1]
Molecular Formula	C ₅ H ₄ Cl ₄ [2]

| Molecular Weight | 205.9 g/mol [\[2\]](#) |

Step 1: Synthesis of Trimethyl 2-chloro-2-cyclopropylideneorthoacetate

Procedure:

- A 1-L, two-necked, round-bottomed flask equipped with a mechanical stirrer and a reflux condenser is charged with 1-chloro-1-(trichloroethenyl)cyclopropane (40.0 g, 0.19 mol), potassium hydroxide (120 g), and methanol (300 mL).
- The mixture is stirred for 16–18 hours in an oil bath maintained at 85°C.
- After cooling to room temperature, the solution is diluted with 1 L of ice water.
- The mixture is transferred to a 3-L separatory funnel and extracted with three 200-mL portions of ether.
- The combined ether phases are washed with three 150-mL portions of saturated brine, dried over anhydrous magnesium sulfate, and filtered.
- The solvent is removed by distillation at atmospheric pressure.
- The residue is distilled through a short-path column under reduced pressure to yield 14.5–15.4 g (39–41%) of trimethyl 2-chloro-2-cyclopropylideneorthoacetate.

Step 2: Synthesis of Methyl 2-chloro-2-cyclopropylideneacetate

Procedure:

- A 250-mL, one-necked, round-bottomed flask is charged with methylene chloride (60 mL), a strongly acidic ion-exchange resin (3.5 g), and trimethyl 2-chloro-2-cyclopropylideneorthoacetate (11.0 g, 0.057 mol).
- The mixture is stirred for 12 hours at room temperature.

- The ion-exchange resin is removed by filtration and washed with three 10-mL portions of methylene chloride.
- The combined organic solutions are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by distillation at atmospheric pressure.
- The residue is distilled through a short-path column under reduced pressure to yield 6.2–6.7 g (74–80%) of **Methyl 2-chloro-2-cyclopropylideneacetate**.

Physicochemical Properties and Characterization

The following tables summarize the known physical properties and predicted spectral data for **Methyl 2-chloro-2-cyclopropylideneacetate**.

Table 1: Physical and Chemical Properties

Property	Value
CAS Number	82979-45-1
Molecular Formula	C ₆ H ₇ ClO ₂
Molecular Weight	146.57 g/mol
Boiling Point	95–97°C (at 10 mm Hg)

| Appearance | Colorless Liquid (Predicted) |

Table 2: Predicted Spectroscopic Data Disclaimer: The following spectral data are predicted based on typical values for similar functional groups and structural motifs, as experimental spectra are not widely available in public databases.

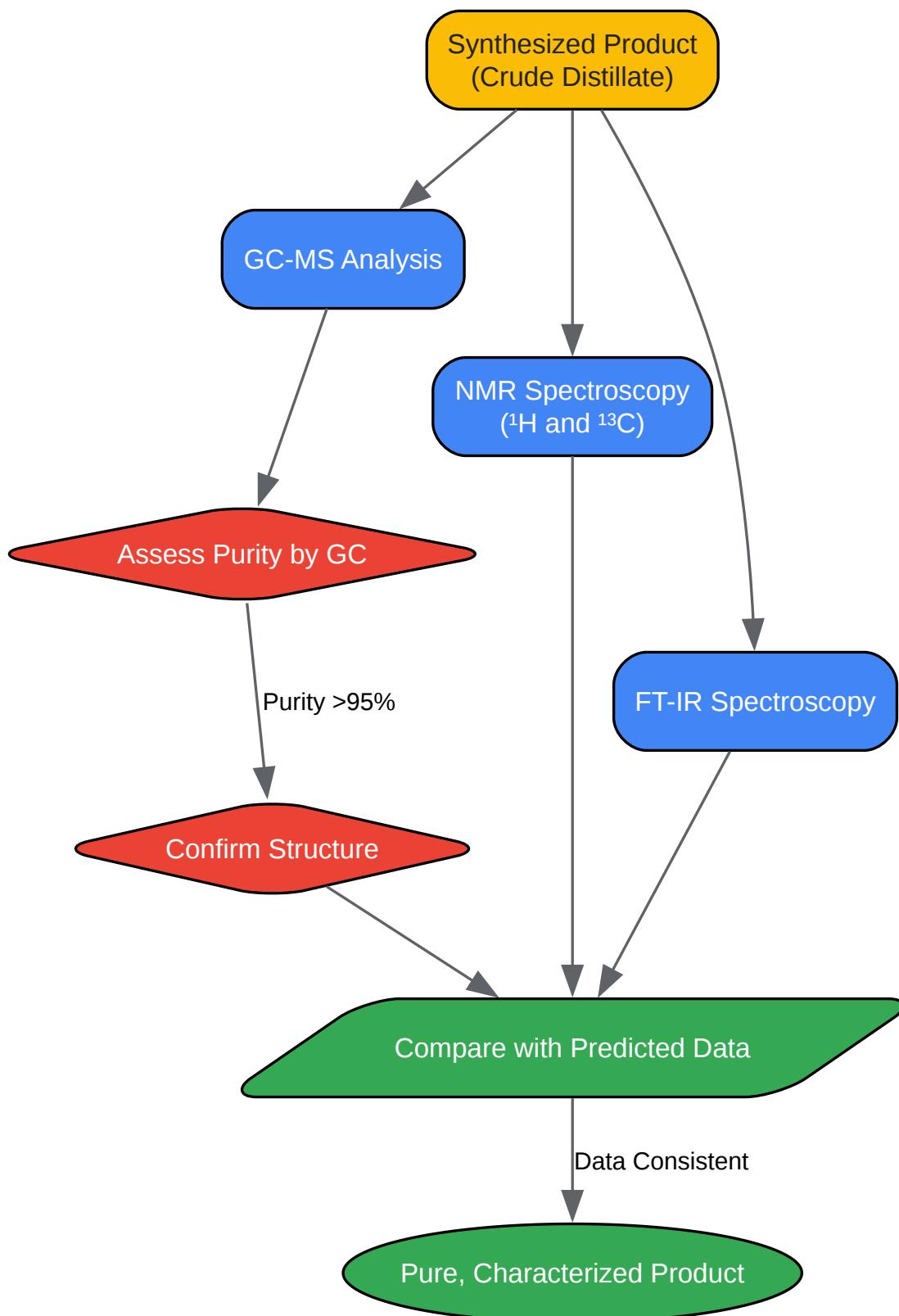
Technique	Predicted Data
¹ H NMR	δ (ppm): ~3.8 (s, 3H, -OCH ₃), ~1.5-1.7 (m, 4H, cyclopropyl -CH ₂ -CH ₂ -)
¹³ C NMR	δ (ppm): ~165 (C=O), ~120 (vinyl C-Cl), ~110 (vinyl C=C), ~52 (-OCH ₃), ~5-10 (cyclopropyl -CH ₂)
IR Spectroscopy	ν (cm ⁻¹): ~2950 (C-H, sp ³), ~1740 (C=O, α -chloro ester), ~1640 (C=C), ~1250 & ~1100 (C-O stretch)
Mass Spectrometry	m/z: 146/148 ([M] ⁺ , ~3:1 ratio), 111/113 ([M-Cl] ⁺), 87 ([M-COOCH ₃] ⁺), 59 ([COOCH ₃] ⁺)

Interpretation of Predicted Data

- ¹H NMR: The spectrum is expected to be simple, showing a singlet for the methyl ester protons and a multiplet for the four equivalent protons of the cyclopropylidene ring's methylene groups.[3][4][5]
- ¹³C NMR: The carbonyl carbon of the ester is expected at a low field (~170-185 ppm).[6][7] The two olefinic carbons of the cyclopropylidene group will be distinct, with the carbon bearing the chlorine atom being further downfield. The methyl ester carbon should appear around 50-65 ppm, and the sp³ carbons of the cyclopropane ring are expected at a very high field, potentially even below 10 ppm.[8][9][10]
- IR Spectroscopy: A strong absorption band around 1740 cm⁻¹ is characteristic of an α -chloro ester carbonyl stretch, which is typically at a higher frequency than standard saturated esters (1735 cm⁻¹).[11][12][13][14] Strong C-O stretching bands are also expected between 1300-1000 cm⁻¹.
- Mass Spectrometry: The molecular ion peak should exhibit a characteristic M/M+2 isotopic pattern with a ~3:1 intensity ratio, confirming the presence of one chlorine atom.[15][16] Common fragmentation pathways for methyl esters include the loss of the methoxy group (-OCH₃, m/z 31) or the entire methoxycarbonyl group (-COOCH₃, m/z 59).[17][18][19]

Logical Workflow for Characterization

The following diagram illustrates the logical workflow for confirming the identity and purity of the synthesized product.



Caption: Logical workflow for the analytical characterization of the final product.

Conclusion

This guide provides a detailed methodology for the synthesis of **Methyl 2-chloro-2-cyclopropylideneacetate**. While experimental characterization data is not readily available in the public domain, the provided predicted spectral data offers a reliable reference for researchers aiming to identify the compound. The combination of the detailed protocols and predictive analysis serves as a valuable resource for the synthesis and utilization of this versatile chemical intermediate.

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